molecular formula C24H33ClN4O4S2 B2593863 5,5,7,7-Tetramethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216901-22-2

5,5,7,7-Tetramethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2593863
CAS No.: 1216901-22-2
M. Wt: 541.12
InChI Key: QFEBJWPMNKCPMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5,7,7-Tetramethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H33ClN4O4S2 and its molecular weight is 541.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mycobacterium Tuberculosis Inhibitors

A significant application of related tetrahydrothieno[2,3-c]pyridine derivatives is in the development of Mycobacterium tuberculosis inhibitors. Compounds derived from similar structures have been evaluated for their inhibition of Mycobacterium tuberculosis pantothenate synthetase, showing promising activity. These compounds have undergone in vitro activities against Mycobacterium tuberculosis and cytotoxicity evaluations, revealing potent inhibitors with minimal cytotoxic effects at certain concentrations (Samala et al., 2014).

Antipsychotic Agents

Heterocyclic carboxamides, which share structural similarities with the specified compound, have been evaluated as potential antipsychotic agents. Their evaluations included binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as in vivo assessments for their ability to antagonize specific induced responses in mice. Certain derivatives have shown potent activities and were considered for further development as backup compounds to established treatments (Norman et al., 1996).

Anticonvulsant Activities

Novel heterocyclic compounds, including tetrahydrothieno[3,2-c]pyridines, have been synthesized and evaluated for their anticonvulsant activities. The structural modification of these compounds aimed to explore the therapeutic potential against induced seizures in mice, with several derivatives demonstrating significant anticonvulsant efficacy (Ohkubo et al., 1996).

Antiarrhythmic Agents

Another area of application is the synthesis of compounds for antiarrhythmic effects. Derivatives with tetramethyl structures have been synthesized and shown strong activity against induced arrhythmia, comparing favorably with quinidine and other known antiarrhythmic drugs. The modification of these compounds has led to the identification of derivatives with high activity and better chemotherapeutic indices (Hankovszky et al., 1986).

Properties

IUPAC Name

5,5,7,7-tetramethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4S2.ClH/c1-23(2)14-17-18(20(25)29)22(33-19(17)24(3,4)27-23)26-21(30)15-8-10-16(11-9-15)34(31,32)28-12-6-5-7-13-28;/h8-11,27H,5-7,12-14H2,1-4H3,(H2,25,29)(H,26,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEBJWPMNKCPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.